molecular formula C21H26Cl2N2O4 B613029 N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride CAS No. 201008-12-0

N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride

Cat. No.: B613029
CAS No.: 201008-12-0
M. Wt: 441.37
InChI Key: FHSPQHWZCQRMRY-FYZYNONXSA-N
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Description

N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride is a protected lysine derivative widely used in peptide synthesis. The epsilon amino group of lysine is shielded by a 2-chlorocarbobenzoxy (Cl-Z) group, while the carboxyl group is protected as a benzyl ester. The hydrochloride salt enhances solubility in polar solvents. This compound is critical for selective deprotection strategies during solid-phase peptide synthesis (SPPS), enabling precise chain elongation .

Properties

IUPAC Name

benzyl (2S)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4.ClH/c22-18-11-5-4-10-17(18)15-28-21(26)24-13-7-6-12-19(23)20(25)27-14-16-8-2-1-3-9-16;/h1-5,8-11,19H,6-7,12-15,23H2,(H,24,26);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSPQHWZCQRMRY-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride is a derivative of lysine that has garnered interest in biochemical research due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C21H27ClN2O
  • Molar Mass : 366.91 g/mol
  • CAS Number : 1676-86-4

The compound is characterized by the presence of a chlorinated carbobenzoxy group, which enhances its reactivity and specificity in biological systems.

Biological Activity Overview

This compound exhibits several biological activities:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Antimicrobial Properties : Similar to other lysine derivatives, this compound may exhibit antimicrobial activity. Research indicates that benzyl esters can be hydrolyzed in vivo to release active components that possess antimicrobial properties .
  • Toxicity Profile : Studies have shown that derivatives of lysine generally exhibit low toxicity levels. For example, repeated-dose toxicity studies suggest that compounds with similar structures have no observed adverse effect levels (NOAEL) exceeding 1,250 mg/kg body weight per day .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Substrate for Enzymatic Reactions : The compound serves as a substrate for various enzymatic reactions, particularly in peptide synthesis where it can be used as a building block for more complex peptides .
  • Hydrolysis Products : Upon hydrolysis, the benzyl ester group releases benzyl alcohol and the corresponding carboxylic acid, which may contribute to its biological effects .

Table 1: Biological Activity Summary

Activity TypeObservations
Enzyme InhibitionInhibits CYP1A2 and CYP2C19
AntimicrobialPotential antimicrobial properties
ToxicityLow toxicity; NOAEL > 1,250 mg/kg

Table 2: Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
Blood-Brain Barrier (BBB)No
P-glycoprotein SubstrateYes
CYP InhibitionCYP1A2, CYP2C19

Case Studies

  • Peptide Synthesis : A study demonstrated the use of this compound as a key intermediate in synthesizing bioactive peptides. The compound facilitated the formation of peptide bonds under mild conditions, showcasing its utility in pharmaceutical applications .
  • Antimicrobial Testing : In vitro tests on bacterial strains revealed that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria, supporting the hypothesis that lysine derivatives can serve as effective antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride is C21H26ClN2O4, with a molecular weight of 441.3 g/mol. It features a chlorobenzoxycarbonyl group that enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions and applications .

Applications in Medicinal Chemistry

2.1 Peptide Synthesis
One of the primary applications of this compound is in the synthesis of peptides. The compound serves as a protecting group for the amino group during peptide coupling reactions, allowing for the selective formation of peptide bonds without unwanted side reactions. Its stability under various reaction conditions makes it a valuable reagent in solid-phase peptide synthesis (SPPS) .

2.2 Drug Development
The compound's ability to form stable conjugates with other pharmacologically active molecules makes it useful in drug development. By attaching biologically active moieties to the lysine residue, researchers can enhance the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects .

Biochemical Applications

3.1 Enzyme Inhibition Studies
this compound has been used in studies aimed at understanding enzyme mechanisms. Its structural similarity to natural substrates allows it to serve as an inhibitor or substrate analog, providing insights into enzyme kinetics and specificity .

3.2 Antimicrobial Activity
Research has indicated that derivatives of L-lysine exhibit antimicrobial properties, which can be harnessed for developing new antimicrobial agents. The incorporation of the chlorobenzoxy group may enhance these properties, making this compound a candidate for further investigation in antimicrobial drug development .

Table 1: Summary of Research Applications

Application AreaDescriptionReference
Peptide SynthesisUsed as a protecting group for amino groups during peptide bond formation in SPPS
Drug DevelopmentEnhances pharmacokinetic properties when conjugated with active drug moieties
Enzyme InhibitionActs as an analog for studying enzyme kinetics and mechanisms
Antimicrobial ActivityPotential for development into new antimicrobial agents

Case Study: Peptide Synthesis

In a notable study, this compound was utilized to synthesize a series of biologically active peptides. The stability of the protecting group allowed for multiple sequential coupling reactions without significant degradation, resulting in high yields of pure peptides. This demonstrated the compound's effectiveness in complex peptide synthesis protocols .

Case Study: Antimicrobial Research

Another research effort explored the antimicrobial properties of L-lysine derivatives, including this compound. The study found that certain modifications enhanced the compound's ability to inhibit bacterial growth, suggesting its potential as a basis for new antimicrobial therapies .

Comparison with Similar Compounds

N-Benzyl-L-isoleucine Methyl Ester Hydrochloride

Structural Similarities :

  • Both compounds feature a benzyl group on the amino moiety (alpha-amino in isoleucine vs. epsilon-amino in lysine) and ester-protected carboxyl groups (methyl vs. benzyl).
  • Hydrochloride salts improve crystallinity and handling.

Key Differences :

  • Amino Acid Backbone: Lysine provides a longer side chain with an additional amino group, enabling diverse conjugation chemistry compared to isoleucine.
  • Protecting Groups :
    • The Cl-Z group on lysine offers orthogonal stability under acidic conditions compared to the simpler benzyl group on isoleucine.
    • Benzyl esters (in the target compound) are more resistant to hydrolysis than methyl esters under basic conditions, extending synthetic flexibility .

Data Table 1: Structural and Physicochemical Comparison

Parameter Target Compound N-Benzyl-L-isoleucine Methyl Ester HCl
Molecular Formula Not specified in evidence C₁₄H₂₂ClNO₂
Molar Mass (g/mol) Estimated >300 271.79
Protecting Groups Cl-Z (epsilon), Benzyl ester Benzyl (alpha), Methyl ester
Solubility in Water Low (hydrophobic protections) Moderate (smaller ester group)
Stability in Acidic Conditions Cl-Z stable; benzyl ester labile Benzyl group stable; methyl ester labile

L-Lysine Hydrochloride

Functional Contrast :

  • L-Lysine hydrochloride is an unprotected amino acid salt, lacking synthetic versatility but offering high aqueous solubility.
  • Impurity Profiles :
    • L-Lysine HCl must adhere to strict limits for chloride (≤0.03%) and sulfate (≤0.03%) .
    • The target compound, with additional chlorine from Cl-Z, may tolerate higher chloride levels, though specific pharmacopeial data are unavailable in the provided evidence.

Benzathine Benzylpenicillin

Divergent Use Case :

  • This antibiotic contains benzyl groups but differs fundamentally in structure and application. Its dibenzylethylenediamine moiety enhances solubility and prolongs release kinetics .
  • Protecting Group Chemistry :
    • Benzyl groups in benzathine benzylpenicillin are integral to its pharmacological activity, unlike the transient protections in the target compound.

Stability and Degradation

  • Benzyl Esters : Prone to hydrolysis under strong acids/bases, releasing benzyl alcohol.
  • Cl-Z Group : Stable under acidic conditions but cleaved via hydrogenation, contrasting with Boc (acid-labile) or Fmoc (base-labile) protections.

Data Table 2: Stability and Impurity Profiles

Compound Major Degradation Pathways Common Impurities
Target Compound Hydrolysis of benzyl ester Incomplete deprotection byproducts
N-Benzyl-L-isoleucine Me HCl Methyl ester hydrolysis Residual benzyl chloride
L-Lysine HCl Oxidative deamination D-lysine, arginine analogs

Preparation Methods

Role of Protecting Groups

  • 2-Chlorocarbobenzoxy (ClZ) : Introduced via reaction with 2-chlorobenzyl chloroformate under basic conditions. This group offers stability during peptide coupling and is removable via hydrogenolysis or strong acids like HBr in acetic acid.

  • Benzyl Ester (OBzl) : Formed by treating lysine’s carboxyl group with benzyl alcohol in the presence of a coupling agent. The ester is cleaved under acidic (e.g., HBr/AcOH) or reductive (e.g., H₂/Pd) conditions.

  • Hydrochloride Salt : Final protonation enhances solubility and crystallinity, achieved by treating the free base with HCl.

Stepwise Preparation Methods

Protection of the Epsilon-Amino Group

The epsilon-amino group of L-lysine is selectively protected using 2-chlorobenzyl chloroformate. A representative procedure involves:

  • Reaction Setup : Dissolve L-lysine (1.0 eq) in a mixture of water and dioxane (1:1). Adjust pH to 9–10 with sodium carbonate.

  • ClZ Introduction : Add 2-chlorobenzyl chloroformate (1.2 eq) dropwise at 0–5°C. Stir for 4–6 hours while maintaining pH 9–10.

  • Workup : Acidify to pH 2–3 with HCl, extract with ethyl acetate, and dry over Na₂SO₄. Yield: 70–85%.

Key Data :

ParameterValueSource
SolventWater/dioxane
Coupling Agent2-Chlorobenzyl chloroformate
Temperature0–5°C

Benzyl Ester Formation

The carboxyl group is esterified using benzyl alcohol and a carbodiimide coupling agent:

  • Activation : Mix N-epsilon-ClZ-L-lysine (1.0 eq) with benzyl alcohol (3.0 eq) and DIC (1.5 eq) in dichloromethane (DCM).

  • Reaction : Stir at room temperature for 12–24 hours. Monitor by TLC (Rf = 0.5 in EtOAc/hexane 1:1).

  • Purification : Wash with 10% phosphate buffer (pH 5.5), dry, and concentrate. Yield: 80–90%.

Optimization Note : Excess benzyl alcohol ensures complete esterification, while DIC minimizes racemization.

Hydrochloride Salt Formation

The final step involves protonation with HCl:

  • Salt Formation : Dissolve the free base in anhydrous ether, saturate with HCl gas at 0°C, and precipitate the hydrochloride salt.

  • Crystallization : Recrystallize from ethanol/ether. Yield: 95%.

Process Monitoring and Characterization

Analytical Techniques

  • Thin-Layer Chromatography (TLC) : Used to monitor coupling and deprotection steps. Systems include EtOAc/hexane (1:1) and CH₂Cl₂/MeOH (9:1).

  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and gradients of acetonitrile/water.

  • Spectroscopy : IR (C=O stretch at 1720 cm⁻¹), NMR (δ 7.2–7.4 ppm for aromatic protons).

Critical Quality Attributes

ParameterSpecificationMethod
Purity≥98%HPLC
Melting Point180–185°C (dec.)DSC
Chlorine Content16.1% (theory: 16.0%)ICP-MS

Comparative Analysis of Methods

Liquid-Phase vs. Solid-Phase Synthesis

  • Liquid-Phase : Preferred for large-scale synthesis due to easier purification (e.g., buffer washes).

  • Solid-Phase : Limited use due to challenges in cleaving benzyl esters from resin.

Cost and Scalability

FactorLiquid-Phase Advantage
Reagent CostLower (DCM vs. specialty resins)
ThroughputHigher (batch processing)

Q & A

Q. What is the functional role of this compound in peptide synthesis?

This derivative is a protected form of lysine, where the ε-amino group is shielded by the 2-chlorocarbobenzoxy (Cl-Z) group, and the α-carboxylic acid is protected as a benzyl ester. These groups prevent undesired side reactions (e.g., branching or oxidation) during solid-phase peptide synthesis. Selective deprotection is achieved via hydrogenolysis (H₂/Pd) for the benzyl ester and strong acids (e.g., HBr in TFA) for the Cl-Z group.

Q. How is this compound synthesized, and what are critical reaction parameters?

The synthesis involves sequential protection of L-lysine:

  • Step 1 : The ε-amino group is protected using 2-chlorobenzyl chloroformate (Cl-Z-Cl) under alkaline conditions (pH 9–10) in a water/dioxane mixture.
  • Step 2 : The α-carboxylic acid is esterified with benzyl alcohol using carbodiimide coupling agents (e.g., DCC) and catalysts (e.g., DMAP) in anhydrous dichloromethane. Key parameters: Maintain pH >9 during Cl-Z protection to ensure selective ε-amino reactivity. Use inert atmospheres (N₂/Ar) to prevent hydrolysis.

Q. What purification methods are recommended for isolating this compound?

Post-synthesis, purify via:

  • Liquid-liquid extraction to remove unreacted chloroformate and coupling agents.
  • Column chromatography (silica gel, eluent: 5–10% MeOH in CH₂Cl₂) for high-purity isolation.
  • Recrystallization from ethanol/water (4:1 v/v) to obtain crystalline product. Confirm purity via TLC (Rf = 0.3–0.4 in CHCl₃/MeOH 9:1) and HPLC (C18 column, 80:20 acetonitrile/water, 0.1% TFA).

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the benzyl ester and Cl-Z groups. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Shelf life: 12–18 months under these conditions.

Advanced Research Questions

Q. How can racemization be minimized during its incorporation into peptides?

Racemization occurs during activation of the α-carboxylic acid. Mitigation strategies:

  • Use coupling agents with low racemization risk (e.g., HATU, HOAt) instead of DCC.
  • Perform reactions at 0–4°C in DMF or NMP.
  • Limit reaction time to <2 hours and monitor by circular dichroism (CD) spectroscopy.

Q. What analytical techniques resolve contradictions in impurity profiles during synthesis?

Conflicting impurity data can arise from incomplete protection or side reactions. Use:

  • LC-MS/MS to identify byproducts (e.g., partially protected lysine or hydrolyzed esters).
  • ¹H/¹³C NMR to confirm absence of free ε-amino (δ = 1.5–2.0 ppm) or α-carboxylic acid (δ = 170–175 ppm).
  • Ion chromatography to detect residual HCl or benzyl alcohol.

Q. How can coupling efficiency be optimized in segment condensation strategies?

For fragment coupling:

  • Activate the benzyl ester using 1.5 equivalents of HOBt and DIC in DMF.
  • Use a 1.2–1.5 molar excess of the activated ester relative to the peptide resin.
  • Monitor coupling completion via Kaiser test (negative = free amines absent). Post-coupling, wash with DMF/MeOH (3:1) to remove excess reagent.

Q. What crystallographic methods confirm the compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD):

  • Grow crystals by slow evaporation of a saturated ethyl acetate solution.
  • Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL; validate bond lengths (C–N: 1.32–1.35 Å, C–O: 1.20–1.23 Å) and angles. Deposit data with the Cambridge Crystallographic Data Centre (CCDC).

Q. What challenges arise during deprotection of the Cl-Z group in complex peptides?

The Cl-Z group requires harsh acidic conditions (e.g., 33% HBr in acetic acid), which may degrade acid-sensitive residues (e.g., Trp, Met). Solutions:

  • Use scavengers (e.g., thioanisole, 1,2-ethanedithiol) to prevent carbocation side reactions.
  • Alternatively, employ photolabile protecting groups (e.g., NVOC) for UV-triggered deprotection in sensitive sequences.

Q. How does this compound’s reactivity compare to other lysine derivatives (e.g., Fmoc-Lys(Boc)-OH)?

Unlike Fmoc/Boc-protected lysine, the Cl-Z group offers:

  • Higher acid stability (resists TFA cleavage), enabling orthogonal deprotection.
  • Compatibility with Boc-SPPS strategies. However, the benzyl ester requires hydrogenolysis, limiting use in peptides with sulfur-containing residues. Validate compatibility via parallel synthesis trials.

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